
1-(Pyridin-2-ylmethyl)cyclopropanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyclopropane derivatives can be achieved through various methods. For instance, the Vilsmeier-Haack reaction of 1-acetyl,1-carbamoyl cyclopropanes has been used to develop a one-pot synthesis of highly substituted pyridin-2(1H)-ones, which involves sequential ring-opening, haloformylation, and intramolecular nucleophilic cyclization reactions . Additionally, the rearrangement of 1,2-cyclopropanated sugars with amines promoted by Zn(OTf)2 has been described, yielding 3-polyhydroxyalkyl-substituted pyrrole derivatives . Another method involves the reaction of 1-carbamoyl-]-[3-(dimethylamino)propenoyl]cyclopropanes with phosphoryl chloride or phosphorus tribromide to synthesize halogenated pyridin-2(1H)-ones .
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives can be complex, with multiple chiral centers and potential for various stereoisomers. For example, the epimerization of 3-polyhydroxyalkyl-substituted pyrrole derivatives can invert the stereochemistry at the free hydroxyl group, leading to numerous possible stereoisomers . X-ray crystal structure analysis has been used to determine the configuration of cyclopropane rings in novel purine and pyrimidine derivatives, showing a perpendicular disposition of the cyclopropane ring atoms to attached atoms of the benzamido and methoxycarbonyl moiety .
Chemical Reactions Analysis
Cyclopropane derivatives can undergo a variety of chemical reactions. Pyridinium ylide assisted synthesis has been used to create highly stereoselective polysubstituted cyclopropane derivatives, which have shown significant antimicrobial and nematicidal activities . Additionally, 1-nitro- and 1-cyano-cyclopropyl ketones have been used as precursors for the regiospecific synthesis of 4-nitro- and 4-cyano-dihydropyrroles, which can be further oxidized to form densely functionalized pyrroles .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives can vary widely depending on their specific substituents and structure. For instance, the luminescent properties of cyclopalladated and cyclometalated complexes have been studied, with emission peaks observed in dichloromethane solution under UV irradiation . The electronic polarization of the vinylogous amide portion in some cyclopropane derivatives has been noted, with the oxygen atom carrying a partial negative charge and the nitrogen atom carrying a partial positive charge .
Wissenschaftliche Forschungsanwendungen
Chemical Inhibitors and Cytochrome P450 Selectivity
"1-(Pyridin-2-ylmethyl)cyclopropanamine dihydrochloride" is closely related to research on chemical inhibitors of cytochrome P450 (CYP) isoforms. The selectivity and potency of chemical inhibitors for CYP isoforms are crucial for understanding drug-drug interactions and metabolism. For example, inhibitors like tranylcypromine, closely related to the chemical structure , have been studied for their selectivity towards CYP2A6, highlighting the importance of pyridine derivatives in medicinal chemistry (Khojasteh et al., 2011).
Pyridine Derivatives in Medicinal Chemistry
Pyridine derivatives, including "1-(Pyridin-2-ylmethyl)cyclopropanamine dihydrochloride," play a significant role in various medicinal applications. These compounds exhibit a range of biological activities, such as antifungal, antibacterial, antioxidant, and anticancer activities. The diversity and pharmacological importance of pyridine derivatives have been extensively reviewed, emphasizing their crucial role in developing new therapeutic agents (Abu-Taweel et al., 2022).
Advances in Pyrrolidine and Pyrrolidine Derivatives
Research on pyrrolidine and its derivatives, which share structural similarities with "1-(Pyridin-2-ylmethyl)cyclopropanamine dihydrochloride," has revealed significant insights into their biological and pharmacological properties. These compounds have been investigated for their potential in treating various diseases, highlighting the versatility and importance of nitrogen-containing heterocycles in drug discovery (Li Petri et al., 2021).
Pyronaridine's Pharmacological Activities
Pyronaridine, a compound with a pyridine moiety, has been studied for its potent antimalarial activity and its efficacy in treating multidrug-resistant Plasmodium strains. The review of pyronaridine's properties and its combination therapy with artesunate underlines the ongoing research and development efforts to tackle malaria with novel therapeutic agents (Bailly, 2020).
Optoelectronic Materials and Heterocycles
The application of pyridine-based heterocycles extends beyond pharmacology into the development of optoelectronic materials. Compounds containing pyridine and pyrimidine rings have been explored for their potential in creating novel materials for electronic devices, highlighting the interdisciplinary applications of "1-(Pyridin-2-ylmethyl)cyclopropanamine dihydrochloride" and related structures (Lipunova et al., 2018).
Wirkmechanismus
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed cautiously with water. If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted . It should be kept away from heat/sparks/open flames/hot surfaces .
Eigenschaften
IUPAC Name |
1-(pyridin-2-ylmethyl)cyclopropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-9(4-5-9)7-8-3-1-2-6-11-8;;/h1-3,6H,4-5,7,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHHXVPFLDEWNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=CC=N2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-ylmethyl)cyclopropanamine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

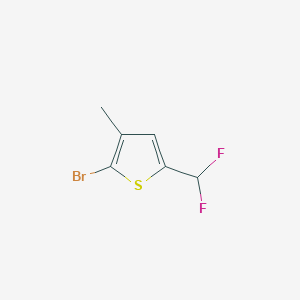
![7-Chloro-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2546310.png)
![{[3-(Ethoxycarbonyl)-4-(2-methylpropyl)thiophen-2-yl]carbamoyl}methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2546311.png)

![N-(2-methoxyphenethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2546314.png)
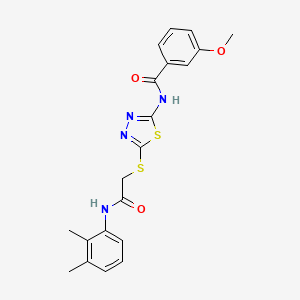
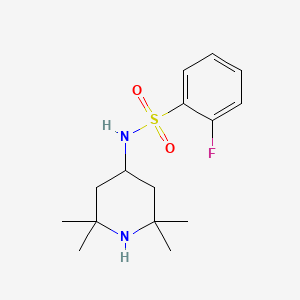
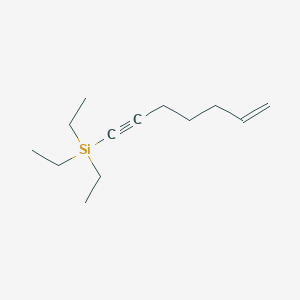
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B2546318.png)
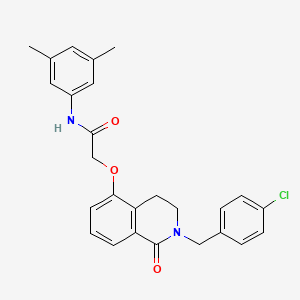
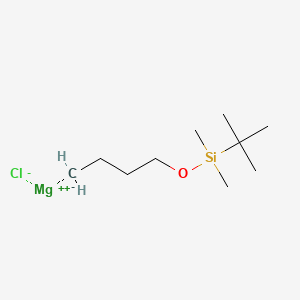
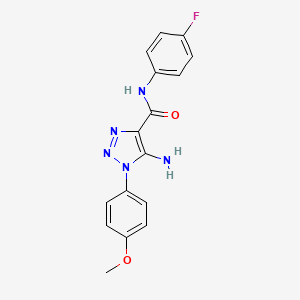
![2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride](/img/structure/B2546326.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2546329.png)